molecular formula C27H22Cl2N2O B068178 N,N'-Bis((3-chlorophenyl)phenylmethyl)urea CAS No. 160807-84-1

N,N'-Bis((3-chlorophenyl)phenylmethyl)urea

Cat. No.: B068178
CAS No.: 160807-84-1
M. Wt: 461.4 g/mol
InChI Key: GDLNHTWXBSKNCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-Bis((3-chlorophenyl)phenylmethyl)urea, also known as BCMU, is a chemical compound that has been widely used in scientific research as a pharmacological tool to investigate the physiological and biochemical effects of its interaction with the central nervous system. BCMU has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior.

Mechanism of Action

The exact mechanism of action of N,N'-Bis((3-chlorophenyl)phenylmethyl)urea is not fully understood, but it is believed to involve the inhibition of the dopamine transporter, which leads to increased dopamine release in the synaptic cleft. This compound may also interact with other neurotransmitter systems, such as the serotonin and norepinephrine systems, which could contribute to its overall effects on behavior and physiology.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including increased dopamine release, increased locomotor activity, and hyperthermia. This compound has also been shown to increase heart rate and blood pressure in rodents, which could be related to its effects on the sympathetic nervous system.

Advantages and Limitations for Lab Experiments

One advantage of using N,N'-Bis((3-chlorophenyl)phenylmethyl)urea in lab experiments is its ability to selectively modulate the activity of the dopamine system, which is involved in a range of physiological and behavioral processes. However, one limitation of using this compound is its potential for off-target effects on other neurotransmitter systems, which could complicate the interpretation of results.

Future Directions

Future research on N,N'-Bis((3-chlorophenyl)phenylmethyl)urea could focus on further elucidating its mechanism of action and its effects on other neurotransmitter systems. Additionally, this compound could be used in combination with other pharmacological tools to investigate the interactions between different neurotransmitter systems and their effects on behavior and physiology. Finally, future research could explore the potential therapeutic applications of this compound, particularly in the treatment of disorders related to dopamine dysfunction, such as Parkinson's disease and addiction.

Synthesis Methods

N,N'-Bis((3-chlorophenyl)phenylmethyl)urea can be synthesized through the reaction of 3-chlorobenzyl chloride and N,N-dimethylformamide dimethyl acetal in the presence of a base, followed by reaction with phenyl isocyanate. The resulting product can be purified through recrystallization and characterized through various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N,N'-Bis((3-chlorophenyl)phenylmethyl)urea has been used in various scientific research studies to investigate its effects on the central nervous system. For example, this compound has been shown to increase dopamine release in the nucleus accumbens, a brain region involved in reward processing and addiction. Additionally, this compound has been shown to increase locomotor activity and induce hyperthermia in rodents, which are behavioral effects consistent with increased dopamine release.

Properties

160807-84-1

Molecular Formula

C27H22Cl2N2O

Molecular Weight

461.4 g/mol

IUPAC Name

1,3-bis[(3-chlorophenyl)-phenylmethyl]urea

InChI

InChI=1S/C27H22Cl2N2O/c28-23-15-7-13-21(17-23)25(19-9-3-1-4-10-19)30-27(32)31-26(20-11-5-2-6-12-20)22-14-8-16-24(29)18-22/h1-18,25-26H,(H2,30,31,32)

InChI Key

GDLNHTWXBSKNCF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)NC(=O)NC(C3=CC=CC=C3)C4=CC(=CC=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)NC(=O)NC(C3=CC=CC=C3)C4=CC(=CC=C4)Cl

synonyms

1,3-bis[(3-chlorophenyl)-phenyl-methyl]urea

Origin of Product

United States

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